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molecular formula C12H15ClO2S B8392711 3-(4-Methoxy-phenylsulfanyl)-3-methyl-butyroyl chloride

3-(4-Methoxy-phenylsulfanyl)-3-methyl-butyroyl chloride

Cat. No. B8392711
M. Wt: 258.76 g/mol
InChI Key: AQNWILXAIZVQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05958954

Procedure details

To a solution of the acyl chloride (Compound 217, 21.5 g, 83.2 mmol) in 250 mL of CH2Cl2 at 0° C. was added dropwise a solution of SnCl4 (21.7 g, 83.2 mmol) in 30 mL of CH2Cl2. After 2 hours the reaction was quenched by slow addition of 150 mL H2O. The organic layer was washed with 1M aqueous HCl, 5% aqueous NaOH, H2O, and finally saturated aqueous NaCl before being dried over MgSO4. Concentration under reduced pressure and vacuum distillation of the residual oil (Bulb-to-bulb, 125-135° C., 5 mm/Hg) afforded 14.48 g (78%) of the title compound as a pale-yellow oil. 1H NMR (300 MHz, CDCl3) δ: 7.62 (1H, d, J=2.9 Hz), 7.14 (1H, d, J=8.6 Hz), 7.03 (1H, dd, J=2.8, 8.3 Hz), 3.83 (3H, s), 2.87 (2H, s), 1.46 (6H, s).
[Compound]
Name
acyl chloride
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9][C:10]([CH3:16])([CH3:15])[CH2:11][C:12](Cl)=[O:13])=[CH:5][CH:4]=1.Cl[Sn](Cl)(Cl)Cl>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[S:9][C:10]([CH3:16])([CH3:15])[CH2:11][C:12]2=[O:13]

Inputs

Step One
Name
acyl chloride
Quantity
21.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)SC(CC(=O)Cl)(C)C
Name
SnCl4
Quantity
21.7 g
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2 hours the reaction was quenched by slow addition of 150 mL H2O
Duration
2 h
WASH
Type
WASH
Details
The organic layer was washed with 1M aqueous HCl, 5% aqueous NaOH, H2O, and finally saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
DISTILLATION
Type
DISTILLATION
Details
under reduced pressure and vacuum distillation of the residual oil (Bulb-to-bulb, 125-135° C., 5 mm/Hg)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(CC(SC2=CC1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.48 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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